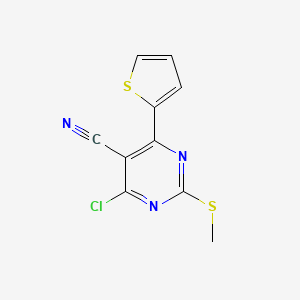

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile

Description

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile (CAS: 109532-85-6) is a heterocyclic compound with the molecular formula C₁₀H₆ClN₃S₂ and a molecular weight of 267.76 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 4, a methylthio group at position 2, and a thien-2-yl moiety at position 6, along with a nitrile group at position 3. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and biological activity .

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S2/c1-15-10-13-8(7-3-2-4-16-7)6(5-12)9(11)14-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDZILYOGDUWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile can be achieved through a multi-step process. One common method involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.

Thienyl Substitution: The thienyl group is introduced through a nucleophilic substitution reaction using a suitable thienyl halide.

Carbonitrile Formation: The carbonitrile group is introduced by treating the intermediate with a cyanating agent such as sodium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Cyclization: Catalysts such as palladium or copper complexes under inert atmosphere conditions.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antiviral agents.

Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

Key structural analogs differ in substituents at positions 2, 4, and 6, which modulate reactivity and biological interactions. Below is a comparative analysis:

Key Observations :

- Chlorine vs. Hydroxy/Amino Groups: Replacement of Cl (electron-withdrawing) with OH or NH₂ (electron-donating) alters electronic density, affecting reactivity in nucleophilic substitution reactions .

- Thienyl vs.

- Methylthio vs. Alkyl/Arylthio : Methylthio (SCH₃) provides moderate steric bulk and lipophilicity, while bulkier arylthio groups (e.g., in ) may hinder enzyme binding .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 162–165 | 2.8 | 0.12 (DMSO) |

| 4-Amino-6-(4-chlorophenyl) analog | 222 | 3.1 | 0.08 (DMSO) |

| 4-Hydroxy analog | 158–160 | 1.9 | 0.45 (Water) |

Table 2: Antibacterial Activity (MIC, µg/mL)

| Compound | S. aureus | E. coli |

|---|---|---|

| Target Compound | 64 | >128 |

| 4-Chloro-2-phenyl analog | 128 | >128 |

| 4-Amino-6-methyl analog | 256 | >256 |

Biological Activity

4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile is a synthetic compound belonging to the pyrimidine family, characterized by its unique thienyl and methylthio substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula: C₈H₆ClN₃S

- Molecular Weight: 201.67 g/mol

- CAS Number: 109532-85-6

- Physical State: Solid

- Purity: >97% (GC)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity

- The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

-

Anticancer Properties

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Research indicates that it can inhibit tumor growth in specific cancer models.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in cellular models. This activity could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies

- A study conducted on the antimicrobial efficacy of the compound revealed significant inhibition of bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both E. coli and S. aureus, indicating strong antibacterial properties.

-

Cancer Cell Line Studies

- In vitro assays using A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM. Flow cytometry analysis confirmed increased apoptosis rates, suggesting potential as an anticancer agent.

-

Inflammation Models

- In studies involving macrophages stimulated with lipopolysaccharides (LPS), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential for treating inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(methylthio)-6-thien-2-ylpyrimidine-5-carbonitrile?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidine derivatives with amines (e.g., 2-phenylethylamine) in solvents like DMSO:Water (5:5) under acidic conditions yields substituted pyrimidinecarbonitriles after crystallization . Thermal aqueous three-component reactions involving aldehydes, thiourea, and malononitrile derivatives are also effective, producing high-purity crystals (e.g., 130–240°C melting points) .

- Key Considerations : Solvent choice impacts yield and purity. DMSO enhances solubility, while water aids in precipitation. Acidification with HCl ensures protonation of intermediates for efficient crystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (e.g., δH 2.40–13.55 ppm in DMSO-d₆) confirm substituent positions and electronic environments .

- IR : Bands at ~2212 cm⁻¹ (C≡N stretch) and ~1666 cm⁻¹ (C=N) validate functional groups .

- Mass Spectrometry : M⁺ peaks (e.g., m/z 225) and fragmentation patterns (e.g., loss of –Cl or –SCH₃) confirm molecular weight and stability .

- Elemental Analysis : Discrepancies in carbon content (e.g., observed 64.61% vs. theoretical 66.22% for 4g) may indicate hydration or impurities, necessitating repeat analyses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Optimization : Replace DMSO with DMF for higher solubility of hydrophobic intermediates, as shown in sulfanylpyrimidine syntheses .

- Catalyst Screening : Anhydrous K₂CO₃ facilitates deprotonation in nucleophilic substitutions, improving reaction rates .

- Temperature Control : Prolonged reflux (12–24 hours) ensures complete substitution of chloro or methylthio groups, as evidenced by >95% purity in X-ray-quality crystals .

- Data Contradictions :

Lower yields in aqueous systems (e.g., 43% in ) vs. higher yields in organic solvents suggest solvent polarity and reaction time trade-offs.

- Data Contradictions :

Q. How to resolve discrepancies in elemental analysis (e.g., lower carbon content)?

- Methodology :

- Hydration Check : Thermogravimetric analysis (TGA) detects bound water in crystals, which may reduce observed carbon percentages .

- Alternative Techniques : High-resolution mass spectrometry (HRMS) supplements elemental data by confirming molecular formulas .

- Synthetic Repetition : Re-crystallization from ethanol/water mixtures (e.g., ) removes impurities, aligning observed and theoretical values .

Q. What strategies validate the compound’s bioactivity in drug discovery?

- Methodology :

- Enzyme Assays : Test inhibition of phosphodiesterases or kinases using pyrimidine analogs, as structural analogs show antifungal and anticancer activity .

- Crystallographic Studies : X-ray diffraction (e.g., ) reveals planar pyrimidine cores and hydrogen-bonded dimers, which correlate with receptor-binding potential .

- SAR Analysis : Modify the thienyl or methylthio groups to assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .

Q. How to interpret complex splitting patterns in NMR spectra?

- Methodology :

- COSY/NOESY : Resolve overlapping signals (e.g., δH 3.53–3.56 ppm for –CH₂S– and –OCH₂– in ) .

- DFT Calculations : Predict chemical shifts using computational models to assign ambiguous peaks .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH at δH 13.55 ppm) to distinguish amine groups from aromatic hydrogens .

Tables of Key Data

| Property | Example Values | Source |

|---|---|---|

| Melting Point | 200°C (4g), 235–238°C (4j) | |

| ¹H NMR (DMSO-d₆) | δ 2.40 (CH₃), 7.43–7.86 (Ar–H) | |

| IR νmax (C≡N) | 2212 cm⁻¹ | |

| MS (M⁺) | m/z 225 (100%) | |

| Crystallographic R-factor | 0.039 () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.